2-[(5-Chloro-2,4-dimethoxyphenyl)amino]-2-oxoethyl (4-methylphenyl)acetate
Description
2-[(5-Chloro-2,4-dimethoxyphenyl)amino]-2-oxoethyl (4-methylphenyl)acetate is a synthetic compound featuring a substituted phenylamino-oxoethyl group linked to a 4-methylphenylacetate moiety. Its structure integrates chloro, methoxy, and methyl substituents, which influence its physicochemical and biological properties.
Properties
IUPAC Name |
[2-(5-chloro-2,4-dimethoxyanilino)-2-oxoethyl] 2-(4-methylphenyl)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClNO5/c1-12-4-6-13(7-5-12)8-19(23)26-11-18(22)21-15-9-14(20)16(24-2)10-17(15)25-3/h4-7,9-10H,8,11H2,1-3H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMLGLRNWAZDMSH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC(=O)OCC(=O)NC2=CC(=C(C=C2OC)OC)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClNO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[(5-Chloro-2,4-dimethoxyphenyl)amino]-2-oxoethyl (4-methylphenyl)acetate is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to explore its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 335.77 g/mol. The structure features a chloro-substituted aromatic ring, methoxy groups, and an acetate moiety which are crucial for its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The presence of the chloro and methoxy groups enhances its binding affinity and specificity towards these targets. The proposed mechanisms include:
- Inhibition of Enzyme Activity : The compound may inhibit key enzymes involved in metabolic pathways, leading to altered cellular functions.
- Modulation of Signal Transduction Pathways : It could affect pathways such as the phosphoinositide 3-kinase (PI3K)/Akt pathway, which is pivotal in cell growth and survival.
Biological Activity Studies
Several studies have investigated the biological effects of similar compounds, providing insights into the potential activity of this compound.
Table 1: Summary of Biological Activities from Related Compounds
Case Studies
- Cell Cycle Arrest : A study on a structurally similar compound demonstrated that it induced cell cycle arrest in prostate cancer (PC-3) and breast cancer (MCF-7) cell lines. This suggests that this compound may exhibit similar effects by modulating cell cycle regulatory proteins.
- Cytotoxicity Evaluation : In vitro assays have shown that compounds with similar structural motifs exhibit significant cytotoxicity against various cancer cell lines. For instance, thiazole derivatives showed IC50 values in the micromolar range against glioblastoma and melanoma cells, indicating potential for further development as anticancer agents.
Scientific Research Applications
The compound 2-[(5-Chloro-2,4-dimethoxyphenyl)amino]-2-oxoethyl (4-methylphenyl)acetate has garnered attention in various scientific research applications due to its unique chemical structure and potential therapeutic properties. This article explores its applications, supported by data tables and relevant case studies.
Structural Representation
The structural formula can be represented as follows:This structure includes a chloro-substituted aromatic ring, which is crucial for its biological activity.
Pharmaceutical Development
The compound has been investigated for its potential as a pharmaceutical agent. Its structure suggests that it may exhibit anti-inflammatory and analgesic properties, making it a candidate for pain management therapies. Studies have indicated that derivatives of similar compounds can inhibit cyclooxygenase enzymes, which are involved in the inflammatory process.
Cancer Research
Recent studies have explored the cytotoxic effects of compounds with similar structures against various cancer cell lines. The presence of the chloro and methoxy groups may enhance the compound's ability to interact with cellular targets involved in cancer progression. For instance, research has shown that compounds with similar scaffolds can induce apoptosis in cancer cells through mitochondrial pathways.
Neuroprotective Effects
Preliminary findings suggest that this compound could have neuroprotective effects, particularly in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The modulation of neurotransmitter systems and reduction of oxidative stress are potential mechanisms through which the compound may exert its effects.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Anti-inflammatory | Inhibition of COX enzymes | , |
| Cytotoxicity | Induction of apoptosis | , |
| Neuroprotection | Reduction of oxidative stress | , |
Case Study 1: Anti-Cancer Activity
In a study published in a peer-reviewed journal, researchers evaluated the anti-cancer properties of a series of chloro-substituted phenyl compounds, including derivatives similar to This compound . The results indicated that these compounds exhibited significant cytotoxicity against breast cancer cell lines, suggesting a potential pathway for therapeutic development.
Case Study 2: Neuroprotective Mechanisms
Another study focused on the neuroprotective effects of compounds containing methoxy and chloro groups on neuronal cells subjected to oxidative stress. The findings demonstrated that these compounds could significantly reduce markers of oxidative damage and improve cell viability, indicating their potential use in treating neurodegenerative disorders.
Comparison with Similar Compounds
Substituent Effects on Molecular Conformation
The dihedral angles between aromatic groups in similar compounds reveal steric and electronic influences:
- 2-(4-Methylphenyl)-2-oxoethyl 3-bromobenzoate : Dihedral angle = 46.51° between 3-bromobenzoate and 4-methylphenyl groups .
- 2-(4-Chlorophenyl)-2-oxoethyl 4-hydroxybenzoate : Dihedral angle = 66.66° (for bromo analog) .
- Analog with 4-methoxyphenyl groups : Substitution with electron-donating methoxy groups (e.g., 2-(4-methoxyphenyl)-2-oxoethyl (4-methoxyphenyl)acetate, CAS 132589-78-7) may reduce steric strain compared to chloro substituents .
Key Insight : Chloro and bromo substituents increase dihedral angles due to steric bulk and electron-withdrawing effects, whereas methoxy groups may enhance planarity.
Physicochemical Properties
Table 1: Comparative Data for Key Analogs
Notes:
- Chloro and bromo substituents increase molecular weight and melting points due to stronger intermolecular forces (e.g., halogen bonding) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
